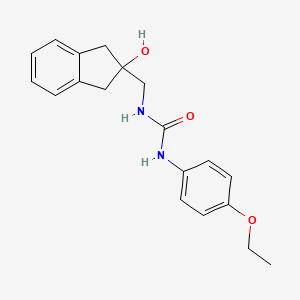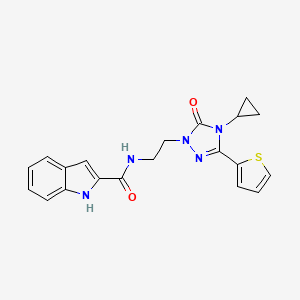![molecular formula C13H14O2 B2525316 スピロ[2H-インデン-3,4'-オキサン]-1-オン CAS No. 80813-11-2](/img/structure/B2525316.png)
スピロ[2H-インデン-3,4'-オキサン]-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[2H-indene-3,4’-oxane]-1-one is a spirocyclic compound characterized by a unique structure where an indene and an oxane ring are fused together at a single carbon atom
科学的研究の応用
Spiro[2H-indene-3,4’-oxane]-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
Target of Action
They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Mode of Action
Similar compounds like spiro-indole derivatives have shown good affinity to 3d proteins , which could suggest a potential mode of action.
Biochemical Pathways
Spiro-indole derivatives have been reported to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors .
Result of Action
Spiro-indole derivatives have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Action Environment
The type of propargyl alcohol plays a key role in tuning the combination state and controlling the formation of different products in the synthesis of spiro-[imidazole-indene] derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2H-indene-3,4’-oxane]-1-one typically involves cyclization reactions. One common method is the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization, which involves trapping π-allyl-Pd 1,4-dipoles with indene-involved ketenes generated in situ from 1-diazonaphthalene-2(1H)-ones via visible light-induced Wolff rearrangement . This method features mild reaction conditions, wide substrate scope, and high enantio- and diastereoselectivities.
Industrial Production Methods
Industrial production methods for spirocyclic compounds like spiro[2H-indene-3,4’-oxane]-1-one often involve scalable catalytic processes. The use of palladium catalysts and visible light-induced reactions are particularly advantageous due to their efficiency and selectivity .
化学反応の分析
Types of Reactions
Spiro[2H-indene-3,4’-oxane]-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
類似化合物との比較
Similar Compounds
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
- Spiro[indole-pyrrolidines]
- Spiro[indole-piperidines]
Uniqueness
Spiro[2H-indene-3,4’-oxane]-1-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to other spiro compounds, it offers enhanced stability and reactivity, making it particularly valuable in synthetic chemistry and drug discovery .
特性
IUPAC Name |
spiro[2H-indene-3,4'-oxane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-9-13(5-7-15-8-6-13)11-4-2-1-3-10(11)12/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKRFGALVVWZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride](/img/structure/B2525236.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2525237.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2525238.png)



![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)
![N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2525245.png)

![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)


